

Ethyl (2-chlorobenzoyl)acetate chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl (2-chlorobenzoyl)acetate**

Cat. No.: **B095067**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **Ethyl (2-chlorobenzoyl)acetate**

Abstract

Ethyl (2-chlorobenzoyl)acetate is a sophisticated β -keto ester that serves as a pivotal intermediate in advanced organic synthesis. Its unique structural arrangement, featuring a reactive β -dicarbonyl system and a sterically influential ortho-chlorinated phenyl ring, makes it a highly valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive exploration of its core chemical properties, structural characteristics, spectroscopic profile, and synthesis. We delve into the mechanistic underpinnings of its formation via the Crossed Claisen condensation, offering field-proven insights into the causality behind the synthetic strategy. Furthermore, this document outlines its significant applications, supported by detailed protocols and robust safety information, to empower researchers in leveraging this versatile building block for novel discovery and development.

Core Chemical Identity and Nomenclature

To ensure clarity and precision in research and documentation, it is essential to establish the fundamental identifiers for **Ethyl (2-chlorobenzoyl)acetate**.

Identifier	Value	Source
IUPAC Name	ethyl 3-(2-chlorophenyl)-3-oxopropanoate	[1]
CAS Number	19112-35-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₁ ClO ₃	[1]
Molecular Weight	226.66 g/mol	[2] [3]
Linear Formula	ClC ₆ H ₄ COCH ₂ CO ₂ C ₂ H ₅	[2]
InChI Key	DLFBNTUSDQSFOF-UHFFFAOYSA-N	[3]
Synonyms	Ethyl (o-chlorobenzoyl)acetate, NSC 158136	[2] [3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, reaction setup, and purification. **Ethyl (2-chlorobenzoyl)acetate** is a combustible liquid under standard conditions. [\[3\]](#)

Property	Value	Conditions	Source
Density	1.206 g/mL	at 25 °C	[3]
Boiling Point	221-222 °C	[3]	
Refractive Index	n _{20/D} 1.540	[3]	

Structural Analysis and Spectroscopic Profile

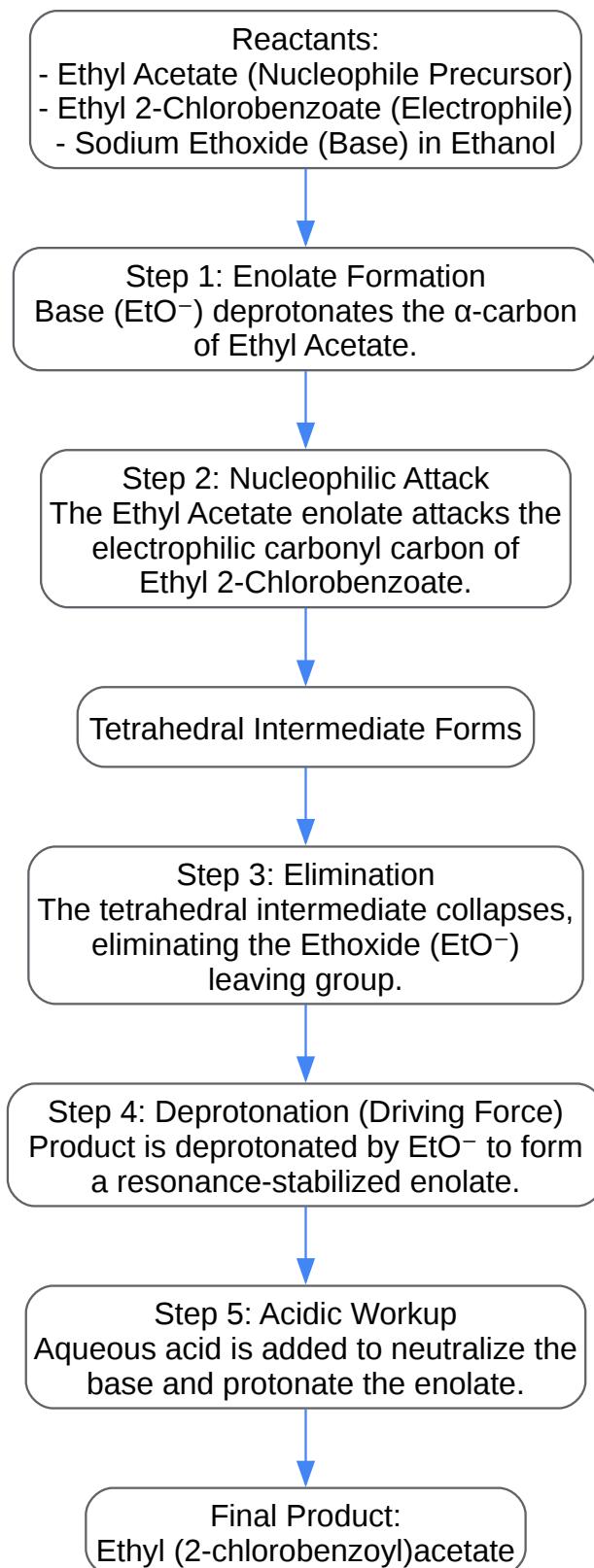
The reactivity and utility of **Ethyl (2-chlorobenzoyl)acetate** are direct consequences of its molecular structure, which comprises three key functional groups: a ketone, an ester, and a chloro-substituted aromatic ring.[\[2\]](#) A significant characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This tautomerism is fundamental to its reactivity, particularly the nucleophilicity of the α-carbon.

Caption: Keto-Enol Tautomerism of **Ethyl (2-chlorobenzoyl)acetate**.

Spectroscopic Data Summary

Spectroscopic analysis provides empirical validation of the molecular structure. The key spectral features are summarized below.

Spectroscopy	Key Peaks / Shifts (Predicted & Experimental)	Interpretation	Source
¹³ C NMR	$\delta \approx 190\text{-}200$ ppm (Ketone C=O), $\delta \approx$ 165-175 ppm (Ester C=O), $\delta \approx 125\text{-}140$ ppm (Aromatic C), $\delta \approx$ 60 ppm (OCH ₂), $\delta \approx$ 45 ppm (COCH ₂), $\delta \approx$ 14 ppm (CH ₃)	Confirms the presence of two distinct carbonyl carbons and the ethyl ester moiety.	[1]
¹ H NMR	$\delta \approx 7.2\text{-}7.5$ ppm (m, 4H, Ar-H), $\delta \approx 4.2$ ppm (q, 2H, OCH ₂), $\delta \approx 3.9$ ppm (s, 2H, COCH ₂), $\delta \approx 1.2$ ppm (t, 3H, CH ₃)	Signals correspond to aromatic, ethyl ester, and active methylene protons.	
Infrared (IR)	$\approx 1740\text{-}1750$ cm ⁻¹ (Ester C=O stretch), \approx 1685-1700 cm ⁻¹ (Ketone C=O stretch), ≈ 1600 cm ⁻¹ (Aromatic C=C stretch), $\approx 1100\text{-}1300$ cm ⁻¹ (C-O stretch)	Distinct carbonyl peaks differentiate the ester and ketone environments.	[1]
Mass Spec.	Exact Mass: 226.0396719 Da	Provides high- resolution mass for formula confirmation.	[1]


Synthesis: The Crossed Claisen Condensation

Ethyl (2-chlorobenzoyl)acetate is synthesized via a Crossed Claisen Condensation. This specific variant of the Claisen condensation is a carbon-carbon bond-forming reaction between two different esters.^{[4][5][6]}

Mechanistic Rationale and Causality

The strategic choice of a crossed condensation is critical for achieving a high yield of the desired product. The reaction involves an enolizable ester (ethyl acetate) and a non-enolizable ester (ethyl 2-chlorobenzoate).

- Why Ethyl 2-chlorobenzoate is the Electrophile: This aromatic ester lacks α -hydrogens and therefore cannot be deprotonated by the base to form an enolate. It can only act as the electrophilic acceptor for the nucleophile.^[6]
- Why Ethyl Acetate is the Nucleophile: Ethyl acetate possesses acidic α -hydrogens and is readily deprotonated by a strong base to form a resonance-stabilized enolate ion, which serves as the key nucleophile.^[7]
- Choice of Base: A strong, non-nucleophilic base is required. Sodium ethoxide (NaOEt) is the base of choice. Critically, the alkoxide base must match the alkoxy group of the ester to prevent transesterification, a competing side reaction that would scramble the ester groups and reduce yield.^[8] The reaction is driven to completion because the final β -keto ester product is more acidic than the starting alcohol, leading to its deprotonation by the alkoxide byproduct. An acidic workup is required in the final step to protonate the resulting enolate and isolate the neutral product.^{[5][7]}

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Ethyl (2-chlorobenzoyl)acetate**.

Self-Validating Experimental Protocol

This protocol is designed for reliability and reproducibility. Each step includes checks and rationales.

- Reactor Preparation and Inert Atmosphere:
 - Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
 - Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions involving atmospheric moisture, which would quench the strong base.
- Base Preparation:
 - In the reaction flask, dissolve solid sodium ethoxide in anhydrous ethanol. Rationale: Using a pre-made solution ensures homogeneity and controlled stoichiometry.
- Nucleophile Addition:
 - Slowly add ethyl acetate to the sodium ethoxide solution via the dropping funnel while stirring. Maintain the temperature below 30°C to control the exothermic enolate formation.
 - Self-Validation: A slight color change or increase in viscosity may be observed, indicating enolate formation.
- Electrophile Addition:
 - Once the enolate formation is complete (stir for ~30 minutes), add ethyl 2-chlorobenzoate dropwise.
 - The reaction is typically heated to reflux to ensure it proceeds to completion. Rationale: Increased temperature provides the necessary activation energy for the nucleophilic attack.
 - Self-Validation: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

- Reaction Quench and Workup:
 - After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and dilute acid (e.g., HCl or H₂SO₄). This step neutralizes the excess base and protonates the product enolate.
 - Self-Validation: The product, being organic, should separate from the aqueous layer.
- Extraction and Purification:
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[\[9\]](#)
 - Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like magnesium sulfate.
 - Remove the solvent under reduced pressure (rotary evaporation).
 - The crude product is then purified by vacuum distillation to yield the final, high-purity **Ethyl (2-chlorobenzoyl)acetate**.

Key Applications in Research and Drug Development

The dicarbonyl functionality makes **Ethyl (2-chlorobenzoyl)acetate** a versatile synthon for constructing heterocyclic systems, which are prevalent in medicinal chemistry.[\[10\]](#)

- Synthesis of Pyrazole Derivatives: It is a key reactant for preparing diaryl-substituted pyrazoles, which have been investigated as potent CCR2 receptor antagonists for treating inflammatory diseases.[\[2\]](#)[\[3\]](#)
- Agrochemicals: The compound serves as a precursor for potential herbicidal agents.[\[2\]](#)[\[3\]](#)
- Asymmetric Hydrogenation: It is used as a substrate in ruthenium-catalyzed asymmetric hydrogenation reactions to produce chiral molecules, a critical process in modern drug synthesis.[\[2\]](#)[\[3\]](#)

- General Chemical Intermediate: It is employed in various other chemical transformations, including hydrosilylation reactions and oxidative couplings.[2][3]

Safety and Handling

Proper handling is imperative due to the compound's hazardous properties. All work should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[11]

- GHS Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Personal Protective Equipment (PPE):
 - Eyes: Chemical safety goggles or face shield.[3][11]
 - Skin: Chemical-resistant gloves and protective clothing.[3][11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]
- Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl (2-chlorobenzoyl)acetate | C11H11ClO3 | CID 292405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-氯苯甲酰)乙酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ethyl (2-chlorobenzoyl)acetate = 95 19112-35-7 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 7. Video: Esters to β -Ketoesters: Claisen Condensation Mechanism [jove.com]
- 8. Video: Esters to β -Ketoesters: Claisen Condensation Overview [jove.com]
- 9. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Ethyl (2-chlorobenzoyl)acetate chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095067#ethyl-2-chlorobenzoyl-acetate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com